2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone is a synthetic organic compound characterized by the presence of a trifluoroacetyl group and a dimethylaminomethylene group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoroacetylation of cyclohexanone using trifluoroacetic anhydride (TFAA) under mild reaction conditions . The reaction is often catalyzed by trifluoroacetic acid (TFA) and proceeds through the formation of an intermediate trifluoroacetyl cyclohexanone oxime, which undergoes Beckmann rearrangement to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes in microreactors to optimize reaction conditions and improve yield. The use of microreactors allows for precise control over reaction parameters such as temperature, concentration, and residence time, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone involves its interaction with molecular targets through the trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity . The dimethylaminomethylene group may also contribute to the compound’s reactivity by stabilizing intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(E)-[Dimethylaminomethylene]-5-(trifluoroacetyl)cyclopentanone: This compound has a similar structure but with a cyclopentanone ring instead of a cyclohexanone ring.
Trifluoromethylated ketones: These compounds share the trifluoroacetyl group and exhibit similar reactivity and applications.
Uniqueness
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. The presence of both the trifluoroacetyl and dimethylaminomethylene groups allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C11H14F3NO2 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H14F3NO2/c1-15(2)6-7-4-3-5-8(9(7)16)10(17)11(12,13)14/h6,8H,3-5H2,1-2H3/b7-6+ |
InChI Key |
KPSZUCBQAYFOAY-VOTSOKGWSA-N |
Isomeric SMILES |
CN(C)/C=C/1\CCCC(C1=O)C(=O)C(F)(F)F |
Canonical SMILES |
CN(C)C=C1CCCC(C1=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.